Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
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Biological Activity
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups. Its chemical formula is C19H20N2O5, and it possesses both ester and nitro functionalities, which are often linked to diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 356.38 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitro group is particularly notable as nitro compounds are known for their broad-spectrum antibacterial activity.
Case Study : A study evaluating the antibacterial effects of related compounds demonstrated that derivatives with a nitrobenzyl moiety showed enhanced activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.
Anticancer Potential
Research has shown that pyridazine derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells.
Research Finding : A derivative of the compound was tested in vitro against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity.
Anti-inflammatory Effects
Compounds containing pyridazine rings have been associated with anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines is crucial for therapeutic applications in inflammatory diseases.
Data from Studies : In vivo models demonstrated a reduction in inflammation markers when treated with related compounds, suggesting that this compound could exhibit similar effects.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Nitro Group Reduction : Nitro groups can be reduced to form reactive intermediates that may interact with cellular macromolecules.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways (e.g., NF-kB) that regulate inflammation and cancer cell survival.
Mechanism | Description |
---|---|
Nitro Reduction | Formation of reactive intermediates |
Enzyme Inhibition | Blocking key enzymes in cellular pathways |
Signaling Pathway Modulation | Interfering with NF-kB and other pathways |
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-3-29-21(26)20-18(30-13-15-5-4-6-17(11-15)24(27)28)12-19(25)23(22-20)16-9-7-14(2)8-10-16/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBWBUZPJTHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.